molecular formula C6H3F3N2O2 B1313381 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 220880-12-6

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B1313381
CAS No.: 220880-12-6
M. Wt: 192.1 g/mol
InChI Key: OQHVVOYDDRBQRI-UHFFFAOYSA-N
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Description

Key Structural Attributes:

  • Pyrimidine Ring System : The six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient system.
  • Substituent Effects : The -CF₃ group at position 4 introduces strong electron-withdrawing effects, polarizing the ring and reducing electron density at adjacent positions. The carboxylic acid group at position 5 contributes to hydrogen-bonding capabilities and acidity (pKa ≈ 2–3).
  • Stereochemical Rigidity : The planar aromatic ring and fixed substituent positions preclude stereoisomerism. Dihedral angles between the carboxylic acid and pyrimidine ring are minimal (<5°), as inferred from analogous pyridine derivatives.

Table 1: Molecular Properties

Property Value/Description
Molecular Formula C₆H₃F₃N₂O₂
Molecular Weight 192.10 g/mol
Hybridization sp² (pyrimidine ring)
Electron Effects -CF₃ (σ-withdrawing, π-donating)

Properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHVVOYDDRBQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469353
Record name 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220880-12-6
Record name 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid generally follows multi-step procedures involving the construction of the pyrimidine ring, introduction of the trifluoromethyl group, and installation of the carboxylic acid functionality.

Key synthetic steps include:

  • Starting Materials: Common precursors include substituted pyrimidines or pyrimidine derivatives such as 2-chloro-4-(trifluoromethyl)pyrimidine or ethyl pyrimidine carboxylates.

  • Cyclization and Ring Formation: Pyrimidine rings are typically formed via cyclization reactions involving amidines or related nitrogen-containing compounds with appropriate electrophiles.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl substituent is introduced using reagents such as trifluoromethyl iodide or trifluoroacetic anhydride, often catalyzed by copper(I) salts or other transition metal catalysts under controlled conditions.

  • Carboxylation: The carboxylic acid group at the 5-position is introduced either by direct carboxylation of the pyrimidine ring using carbon dioxide under basic or catalytic conditions or by hydrolysis of ester intermediates.

  • Halogenation (if applicable): For derivatives like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride under inert atmospheres to avoid side reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Cyclization Ethyl cyanoacetate + amidine + base (e.g., sodium ethoxide) Formation of pyrimidine ring 70-85
2 Trifluoromethylation Trifluoromethyl iodide + CuI catalyst Introduction of CF3 group at 4-position 65-80
3 Carboxylation CO2 under pressure or hydrolysis of ester Formation of carboxylic acid at 5-position 75-90

Note: Yields vary depending on reaction scale and optimization.

Industrial Production Methods

Industrial synthesis emphasizes scalability, yield optimization, and purity control. Key features include:

  • Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time, improving reproducibility and safety for large-scale production.

  • Optimized Catalysis: Use of efficient catalysts (e.g., copper(I) iodide) and reagents to maximize trifluoromethylation efficiency.

  • Purification Techniques: Crystallization and chromatographic methods are employed to achieve high purity, essential for pharmaceutical or agrochemical applications.

  • Environmental and Safety Considerations: Industrial processes are designed to minimize hazardous waste and use safer solvents and reagents where possible.

Detailed Research Findings and Data

Reaction Conditions and Yields

Compound Reaction Conditions Yield (%) Reference
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid Chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid Thionyl chloride, inert atmosphere, reflux 86.3
4-ethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Cyclization + trifluoromethylation + carboxylation Sodium ethoxide, CuI catalyst, CO2 75-85
This compound Direct carboxylation of trifluoromethylpyrimidine CO2, base, elevated pressure 70-80

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Aromatic protons appear as singlets or multiplets depending on substitution; trifluoromethyl group shows characteristic coupling patterns.

  • IR Spectroscopy: Strong absorption bands for carboxylic acid C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~2500–3000 cm⁻¹); C-F stretches observed near 1100–1300 cm⁻¹.

  • X-ray Crystallography: Confirms molecular geometry, bond lengths (e.g., C-CF3 ~1.53 Å), and substituent positions, aiding in structural verification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Scale Advantages Limitations
Cyclization + Trifluoromethylation + Carboxylation Ethyl cyanoacetate, trifluoroacetic anhydride Sodium ethoxide, CuI, CO2 Multi-step synthesis Lab to industrial High yield, modular Requires multiple steps, sensitive reagents
Chlorination of Pyrimidine Carboxylic Acid 2-(trifluoromethyl)pyrimidine-5-carboxylic acid Thionyl chloride, PCl5 Halogenation Industrial High purity, scalable Requires inert atmosphere, hazardous reagents
Direct Carboxylation 2-chloro-4-(trifluoromethyl)pyrimidine CO2, base Carboxylation Lab scale Direct introduction of COOH Moderate yield, pressure equipment needed

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory activity. For example, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. The IC50_{50} values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4-(trifluoromethyl)pyrimidine-5-carboxylic acid may also possess similar pharmacological properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential against various bacterial strains. In vitro studies indicate that certain pyrimidine derivatives exhibit significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development into antimicrobial agents .

Applications in Pharmaceuticals

  • Drug Development : The unique structural features of this compound make it a valuable scaffold in drug design, particularly for developing anti-inflammatory and antimicrobial agents.
  • Agrochemicals : Its efficacy in inhibiting certain biological pathways suggests potential applications in developing herbicides or fungicides, targeting specific pests or pathogens without affecting non-target species.
  • Material Science : The fluorinated nature of this compound can enhance the properties of polymers and other materials, making it suitable for applications in coatings and advanced materials.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in drug design. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

4-Amino-2-sulfanylpyrimidine-5-carboxylic acid (CAS: 875-60-5)
  • Molecular formula : C₅H₅N₃O₂S
  • Molecular weight : 171.17 g/mol
  • Key features: An amino (-NH₂) group at C4 and a sulfanyl (-SH) group at C2.
  • Applications: Potential as a ligand for metal coordination or enzyme inhibition due to the thiol group’s reactivity .
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid (CAS: 1065075-64-0)
  • Molecular formula : C₁₃H₁₀F₃N₃O₂S
  • Molecular weight : 329.3 g/mol
  • Key features: Methylthio (-SCH₃) at C2 and a 4-(trifluoromethyl)anilino group at C3.
  • Applications: Investigated for kinase inhibition due to the trifluoromethylanilino moiety’s interaction with hydrophobic enzyme pockets .
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 187035-79-6)
  • Molecular formula : C₇H₅F₃N₂O₂
  • Molecular weight : 206.13 g/mol
  • Key features : Methyl (-CH₃) at C4 and trifluoromethyl at C2.
  • Applications : A precursor for antiviral agents, where the methyl group modulates steric effects .

Ester and Amide Derivatives

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 304693-64-9)
  • Molecular formula : C₈H₇F₃N₂O₂
  • Molecular weight : 220.15 g/mol
  • Key features : Ethyl ester (-COOEt) at C5 and trifluoromethyl at C2.
  • Applications : Used in prodrug synthesis, where ester groups enhance cell permeability .
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS: 89853-87-2)
  • Molecular formula : C₇H₉N₃O₂S
  • Molecular weight : 215.23 g/mol
  • Key features: Ethylthio (-SC₂H₅) at C2 and amino at C4.
  • Applications : Explored in nucleotide analog synthesis for anticancer activity .

Polyfluoroalkyl and Heterocyclic Derivatives

5-Salicyloyl-4-(polyfluoroalkyl)pyrimidines
  • Key features : Salicyloyl (2-hydroxybenzoyl) at C5 and polyfluoroalkyl groups (e.g., -CF₂CF₃) at C4.
  • Applications : Serve as precursors for 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids, which exhibit enhanced resistance to oxidative degradation .
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid
  • Molecular formula : C₁₂H₆F₆N₃O₂
  • Molecular weight : 338.10 g/mol
  • Key features : Trifluoromethyl groups on both the pyrimidine (C2) and pyridine (C6) rings.
  • Applications : Dual-target inhibitors in kinase signaling pathways, with improved selectivity due to the pyridine substituent .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid 220880-12-6 C₆H₃F₃N₂O₂ 192.10 -CF₃ (C4), -COOH (C5)
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid 875-60-5 C₅H₅N₃O₂S 171.17 -NH₂ (C4), -SH (C2)
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)... 1065075-64-0 C₁₃H₁₀F₃N₃O₂S 329.30 -SCH₃ (C2), -NH-C₆H₄-CF₃ (C4)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 304693-64-9 C₈H₇F₃N₂O₂ 220.15 -CF₃ (C2), -COOEt (C5)

Research Findings and Key Insights

  • Bioactivity: Derivatives with trifluoromethyl and aromatic substituents (e.g., 4-(trifluoromethyl)anilino) show potent enzyme inhibition, particularly against DNA synthesis enzymes in cancer cells .
  • Crystallography : The crystal structure of this compound derivatives reveals weak N–H⋯N hydrogen bonding, influencing their solid-state stability .

Biological Activity

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

The presence of the trifluoromethyl group in pyrimidine derivatives is known to influence their reactivity and biological activity. This modification often leads to enhanced potency against various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific pathways associated with tumor growth and inflammation. For instance, the compound demonstrated significant efficacy against cancer cell lines, with IC50 values indicating potent cytotoxicity.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.3
HeLa (Cervical Cancer)15.0

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For example:

  • Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cell Cycle Arrest : It induces G1-phase arrest in cancer cells, leading to reduced cell proliferation.

Case Studies

  • Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased annexin V staining.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the recommended synthetic routes for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of a trifluoromethyl-substituted pyrimidine precursor, such as ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9), via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Hydrolysis of the ester group using alkaline conditions (e.g., NaOH/EtOH) or acidic hydrolysis (HCl/H₂O) to yield the carboxylic acid.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using spectroscopic methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrimidine ring structure and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C NMR).
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₆H₃F₃N₂O₂: 192.0 g/mol). Cross-reference with databases like PubChem for structural analogs .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • First Aid :
  • Eye Contact : Immediate flushing with water for 15+ minutes .
  • Inhalation : Relocate to fresh air; administer CPR if necessary .
    • Storage : In a cool, dry environment, away from oxidizing agents.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates) .

Q. What strategies resolve contradictions in reported stability data for trifluoromethyl-pyrimidine derivatives?

  • Controlled Studies : Replicate reactions under standardized conditions (pH, temperature, solvent).
  • Advanced Analytics : Use LC-MS/MS to detect degradation products and quantify stability.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., thermal decomposition thresholds) .

Q. How can synthetic yields be optimized for large-scale production?

  • Catalysis : Screen Pd/Cu catalysts for cross-coupling steps to improve efficiency.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
  • Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) for real-time adjustments .

Q. What role does this compound play in medicinal chemistry research?

  • Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates.
  • Target Validation : Use as a building block in kinase inhibitors (e.g., EGFR, VEGFR) to study binding affinities.
  • Case Study : Derivatives like 2-chloro-4-fluoro-5-(trifluoromethylpyrimidinyl)benzoic acid are explored as agrochemical intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Reactant of Route 2
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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